Cas no 391-12-8 (7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione)

7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione 化学的及び物理的性質
名前と識別子
-
- 7-Trifluoromethylisatin
- BUTTPARK 24\07-40
- 7-(TRIFLUOROMETHYL)INDOLINE-2,3-DIONE
- 7-(TRIFLUOROMETHYL)ISATIN
- 7-(TRIFLUOROMETHYL)-1H-INDOLE-2,3-DIONE
- 7-(trifluoromethyl)indole-2,3-dione
- 7-(TRIFLUOROMETHYL)1H-INDOLE-2,3-DIONE
- 7-trifluoromethyl-1H-indole-2,3-dione
- : 7-(Trifluoromethyl)indoline-2,3-dione
- 7-(Trifluoromethyl)-2,3-indolinedione
- 7-(trifluoromethyl)-2,3-dihydro-1h-indole-2,3-dione
- 1H-INDOLE-2,3-DIONE, 7-(TRIFLUOROMETHYL)-
- MXLDJTXXAYVWDF-UHFFFAOYSA-N
- 7-(trifluoromethyl)-1~{H}-indole-2,3-dione
- 7-Trifluoroisatin
- PubChem9557
- 7-trifluoromethyl-isatin
- KSC493C7F
- BDBM22825
- 7-(trifluoromethyl)isatin, AldrichCPR
- 7-(Trifluoromethyl)-1H-indole-2,3-dione #
- FS-1804
- AKOS000117359
- AC-3078
- AB08418
- A824407
- MFCD01248408
- BCP05930
- SCHEMBL594546
- EN300-10741
- CCG-249437
- CS-W002752
- T2457
- FT-0632075
- 7-trifluoromethylindoline-2,3-dione
- CHEMBL376435
- RLA848X4KR
- DTXSID70345455
- J-519335
- Z56855139
- Isatin-based compound, 45
- 7-trifluoromethyl indoline-2,3-dione
- SY003780
- PD183056
- AM20061059
- T-6392
- 391-12-8
- UNII-RLA848X4KR
- ALBB-014432
- DB-008497
- 7-(Trifluoromethyl)isatin;7-(Trifluoromethyl)indoline-2,3-dione;
- 7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione
-
- MDL: MFCD01248408
- インチ: 1S/C9H4F3NO2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15)
- InChIKey: MXLDJTXXAYVWDF-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C([H])C([H])=C([H])C2C(C(N([H])C=21)=O)=O)(F)F
計算された属性
- せいみつぶんしりょう: 215.01900
- どういたいしつりょう: 215.019
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 6
- 疎水性パラメータ計算基準値(XlogP): 1.6
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 46.2
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.525
- ゆうかいてん: 190.0 to 196.0 deg-C
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.513
- PSA: 46.17000
- LogP: 1.97820
- ようかいせい: 使用できません
7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 22-36-52
- セキュリティの説明: 26
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,2-8°C
7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121636-10g |
7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione |
391-12-8 | 98% | 10g |
¥142.90 | 2023-09-01 | |
TRC | T791300-25g |
7-(Trifluoromethyl)1H-indole-2,3-dione |
391-12-8 | 25g |
$ 115.00 | 2023-09-05 | ||
Apollo Scientific | PC1776-5g |
7-(Trifluoromethyl)isatin |
391-12-8 | 98% | 5g |
£53.00 | 2023-09-01 | |
Enamine | EN300-10741-10.0g |
7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione |
391-12-8 | 95% | 10.0g |
$61.0 | 2023-02-09 | |
Fluorochem | 024866-5g |
7-Trifluoromethylisatin |
391-12-8 | 95% | 5g |
£27.00 | 2022-03-01 | |
Chemenu | CM147730-25g |
7-(Trifluoromethyl)-1H-indole-2,3-dione |
391-12-8 | 95%+ | 25g |
$143 | 2021-08-05 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003780-25g |
7-(Trifluoromethyl)isatin |
391-12-8 | >97% | 25g |
¥530.00 | 2024-07-09 | |
TRC | T791300-10g |
7-(Trifluoromethyl)1H-indole-2,3-dione |
391-12-8 | 10g |
$ 64.00 | 2023-09-05 | ||
eNovation Chemicals LLC | D403083-500g |
7-(Trifluoromethyl)indoline-2,3-dione |
391-12-8 | 97% | 500g |
$3200 | 2024-06-05 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003780-10g |
7-(Trifluoromethyl)isatin |
391-12-8 | >97% | 10g |
¥215.00 | 2024-07-09 |
7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione 関連文献
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Stefano Gazzotti,Marco Manenti,Leonardo Lo Presti,Alessandra Silvani RSC Adv. 2019 9 37788
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Shixuan Cao,Jiatian Li,Taishan Yan,Jie Han,Zhengjie He Org. Chem. Front. 2022 9 643
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3. 163. The crystal structure of pentaerythritol tetranitrateA. D. Booth,F. J. Llewellyn J. Chem. Soc. 1947 837
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Danwei Pi,Kun Jiang,Haifeng Zhou,Yuebo Sui,Yasuhiro Uozumi,Kun Zou RSC Adv. 2014 4 57875
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5. NotesH. Hirsch,J. R. B. Boocock,W. J. Hickinbottom,S. J. Hurst,J. Malcolm Bruce,J. J. Zuckerman,M. Green,K. B. Mallion,F. G. Mann,B. P. Tong,V. P. Wystrach,R. J. W. Cremlyn,D. L. Pain,B. H. Chase,C. S. Franklin,A. C. White,D. J. Collins,P. J?ger,E. S. Waight,R. E. Bowman,C. P. Falshaw,A. W. Johnson,T. J. King,J. Chatt,R. G. Hayter J. Chem. Soc. 1963 1318
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Pablo Etayo,Eduardo C. Escudero-Adán,Miquel A. Pericàs Catal. Sci. Technol. 2017 7 4830
7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dioneに関する追加情報
Comprehensive Overview of 7-(Trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione (CAS No. 391-12-8)
7-(Trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione, with the CAS number 391-12-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, often referred to as a trifluoromethyl-substituted indole derivative, is characterized by its unique molecular structure, which includes a trifluoromethyl group at the 7-position of the indole ring. The presence of this group enhances the compound's electronic properties, making it a valuable intermediate in the synthesis of bioactive molecules.
The 7-(trifluoromethyl)indole-2,3-dione scaffold is particularly notable for its role in medicinal chemistry. Researchers have explored its potential as a building block for drug discovery, especially in the development of central nervous system (CNS) therapeutics and anti-inflammatory agents. The trifluoromethyl group is known to improve metabolic stability and bioavailability, which are critical factors in modern pharmaceutical design. This has led to increased interest in the compound among scientists working on neurodegenerative diseases and chronic pain management.
In addition to its pharmaceutical applications, CAS 391-12-8 has found utility in agrochemical research. The trifluoromethyl indole moiety is often incorporated into pesticides and herbicides due to its ability to enhance the efficacy of these products. The compound's stability under various environmental conditions makes it a preferred choice for formulating crop protection agents. This aligns with the growing demand for sustainable agriculture solutions, a topic that has gained traction in recent years due to global food security concerns.
From a synthetic chemistry perspective, 7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione serves as a versatile intermediate. Its reactivity allows for the construction of complex heterocyclic systems, which are prevalent in many FDA-approved drugs. The compound's electron-withdrawing properties facilitate various cross-coupling reactions, making it a valuable tool for organic synthesis. Researchers frequently search for efficient synthesis routes for this compound, as it can significantly streamline the production of high-value pharmaceutical intermediates.
The compound's physicochemical properties have also been extensively studied. Its melting point, solubility, and stability under different pH conditions are well-documented, providing valuable data for formulation scientists. These properties are crucial for drug delivery systems and material science applications, where precise control over molecular interactions is required. The trifluoromethyl group also contributes to the compound's lipophilicity, which is a key parameter in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Recent advancements in computational chemistry have further highlighted the potential of 391-12-8. Molecular docking studies suggest that the compound could interact with various biological targets, including enzyme active sites and receptor proteins. This has sparked interest in its use for virtual screening campaigns, where it serves as a scaffold for lead optimization. The integration of AI-driven drug discovery tools has accelerated the exploration of this compound's structure-activity relationships (SAR).
In the context of green chemistry, efforts have been made to develop eco-friendly synthesis methods for 7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione. Researchers are exploring catalytic processes and renewable solvents to minimize the environmental impact of its production. This aligns with the broader industry trend toward sustainable chemical manufacturing, a topic that resonates with both academia and regulatory bodies.
In summary, 7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione (CAS 391-12-8) is a multifaceted compound with wide-ranging applications in pharmaceuticals, agrochemicals, and material science. Its unique trifluoromethyl-substituted indole structure, combined with its versatile reactivity, makes it a cornerstone in modern chemical research. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and agriculture.
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